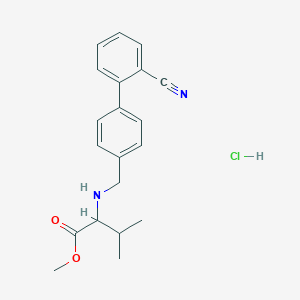
Valsartan Intermediates
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valsartan is a potent angiotensin II receptor blocker widely used in the treatment of hypertension and chronic heart failure. It belongs to the class of sartans, which are biphenyl-tetrazole derivatives. Valsartan intermediates are crucial compounds in the multi-step synthesis of valsartan, serving as precursors in the production of the final active pharmaceutical ingredient .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of valsartan involves several key steps, starting from 4’-methyl-2-cyanobiphenyl. The process includes the formation of a tetrazole ring catalyzed by Lewis acid, followed by selective bromination of the methyl group with N-bromosuccinimide in tetrachloromethane using 2,2’-azobis-isobutyronitrile as the radical starter . Another approach involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .
Industrial Production Methods: Industrial production of valsartan intermediates often employs continuous flow processes. This method optimizes the individual steps in batch and transfers them to continuous flow processes using different reactor designs. The key step of the reaction cascade, Suzuki-Miyaura cross-coupling, is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .
Analyse Des Réactions Chimiques
Types of Reactions: Valsartan intermediates undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various biphenyl-tetrazole derivatives, which are essential intermediates in the synthesis of valsartan .
Applications De Recherche Scientifique
Valsartan intermediates have a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules and as building blocks for pharmaceuticals.
Biology: Studied for their interactions with biological molecules and their effects on biological systems.
Medicine: Used in the development of antihypertensive drugs and other therapeutic agents.
Industry: Employed in the large-scale production of valsartan and related compounds.
Mécanisme D'action
Valsartan intermediates contribute to the mechanism of action of valsartan by serving as precursors in its synthesis. Valsartan itself acts by selectively binding to angiotensin receptor 1 and preventing angiotensin II from exerting its hypertensive effects. This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Comparaison Avec Des Composés Similaires
- Telmisartan
- Candesartan
- Olmesartan
- Irbesartan
- Losartan
Comparison: Valsartan is unique among these compounds due to its specific binding affinity and pharmacokinetic properties. It has a high oral bioavailability and a relatively long half-life, making it effective for once-daily dosing. Additionally, valsartan has been shown to have a protective effect on the heart by improving cardiac function and preventing ventricular hypertrophy and remodeling .
Propriétés
IUPAC Name |
methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQXUWUZQLZNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
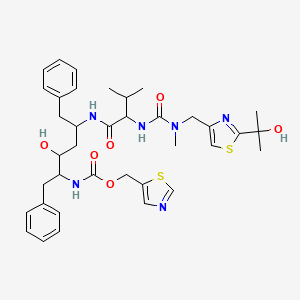

![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)

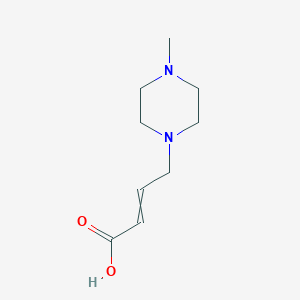
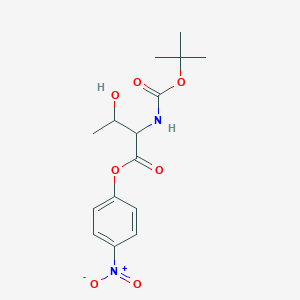
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

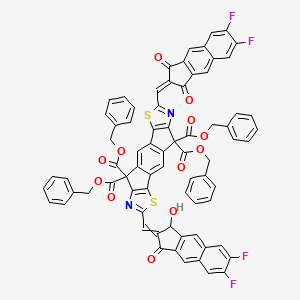
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
